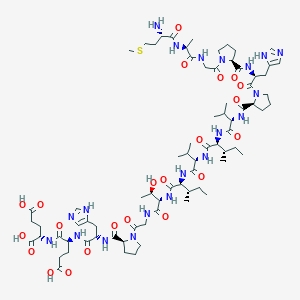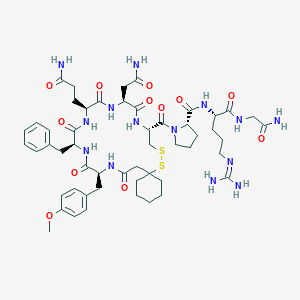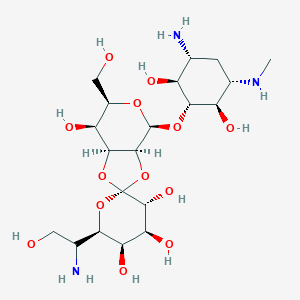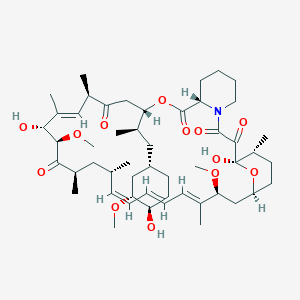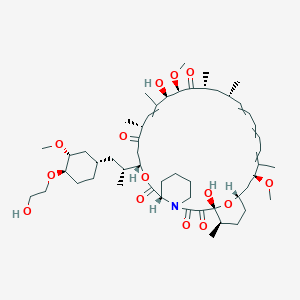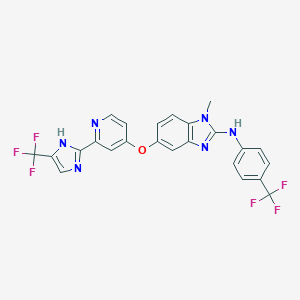
Dovitinib
Descripción general
Descripción
Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple RTKs involved in tumor growth and angiogenesis . Preclinical data show that this compound works to inhibit multiple kinases associated with different cancers, including acute myeloid leukemia (AML) and multiple myeloma . It is currently being investigated for use/treatment in multiple myeloma and solid tumors .
Molecular Structure Analysis
This compound has a molecular formula of C21H21FN6O . It’s a benzimidazole-quinolinone compound . The molecular weight is 392.4 g/mol . More detailed structural analysis would require specific experimental data or computational modeling.
Aplicaciones Científicas De Investigación
Tratamiento del carcinoma de células renales avanzado
Dovitinib es un inhibidor de la tirosina quinasa receptora de VEGFR1-3, PDGFR, FGFR1/3, c-KIT, FLT3 y topoisomerasa 1 y 2 . Se ha utilizado en el tratamiento del carcinoma de células renales avanzado . Se está desarrollando un algoritmo de biomarcadores predictores de la respuesta a los fármacos (DRP) o DRP-Dovitinib como diagnóstico complementario de this compound . El DRP-Dovitinib es prometedor como biomarcador potencial para identificar a los pacientes con RCC avanzado con mayor probabilidad de experimentar un beneficio clínico del tratamiento con this compound .
Tratamiento del adenocarcinoma de pulmón con reordenamiento de RET
This compound ha mostrado efectos antitumorales en el adenocarcinoma de pulmón con reordenamiento de RET . Induce la detención del ciclo celular en la fase G0-G1 y la apoptosis mediante la inhibición selectiva de la actividad de la quinasa RET y la señalización de ERK1/2 en las células LC-2/ad con reordenamiento de RET . Se observó un fuerte efecto antitumoral de this compound en un modelo de xenotrasplante tumoral de LC-2/ad .
Tratamiento de la leucemia mieloide aguda (AML)
Los datos preclínicos muestran que this compound funciona para inhibir múltiples quinasas asociadas con diferentes cánceres, incluida la leucemia mieloide aguda (AML) .
Tratamiento del mieloma múltiple
This compound también se ha utilizado en el tratamiento del mieloma múltiple .
Tratamiento del cáncer de mama amplificado por la vía FGFR
This compound, un potente inhibidor de FGFR, ha demostrado actividad antitumoral en pacientes fuertemente pretratados con cáncer de mama amplificado por la vía FGFR
Mecanismo De Acción
Target of Action
Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . The primary targets of this compound are the fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptor β (PDGFR-β) . These receptors play a crucial role in cell proliferation, survival, and angiogenesis, which are essential processes for tumor growth and metastasis .
Mode of Action
Unlike many kinase inhibitors that only target VEGF, this compound inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By binding to these receptors, this compound inhibits their activation and subsequent signal transduction, thereby disrupting the signaling pathways that promote tumor growth and angiogenesis . This inhibition is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors .
Biochemical Pathways
This compound affects multiple biochemical pathways due to its multi-targeted nature. It inhibits the FGF, VEGF, and PDGF signaling pathways, which are all involved in promoting tumor growth and angiogenesis . By inhibiting these pathways, this compound disrupts the processes of cell proliferation, survival, and angiogenesis, leading to the inhibition of tumor growth and metastasis .
Pharmacokinetics
It is known that this compound is orally active, indicating that it can be absorbed through the gastrointestinal tract . The maximum tolerated dose of this compound was found to be 400 mg/d in a phase I/II dose-escalation study .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor growth and angiogenesis . By inhibiting the activation of FGFRs, VEGFRs, and PDGFR-β, this compound disrupts the signaling pathways that promote these processes . This leads to the inhibition of cell proliferation and survival, as well as the disruption of angiogenesis, thereby inhibiting tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics and pharmacodynamics of this compound. A study found that the CYP1A2 inhibitor fluvoxamine increased the maximum concentration (Cmax) and the area under the plasma concentration-time curve (AUC0-72h) of this compound by 80% and 188%, respectively .
Safety and Hazards
Dovitinib has been associated with several adverse events, most frequently (on-target) hypertension (54%), fatigue (25%), and thrombocytopenia (21%) . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCTGMSNWUMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025925 | |
| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Unlike many kinase inhibitors that only target vascular endothelial growth factor (VEGF), Dovitinib inhibits receptors in the fibroblast growth factor (FGF ) pathway, as well as VEGF and platelet-derived growth factor (PDGF). FGF receptor tyrosine kinase inhibition is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors. | |
| Record name | Dovitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
405169-16-6 | |
| Record name | Dovitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405169-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dovitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405169166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dovitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOVITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I35H55G906 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

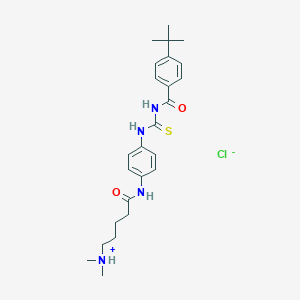
![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)
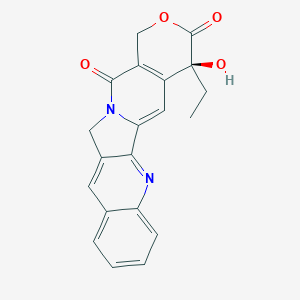
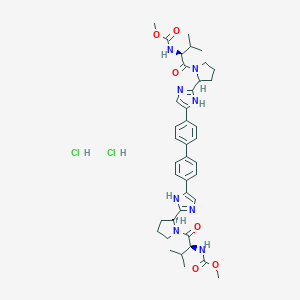
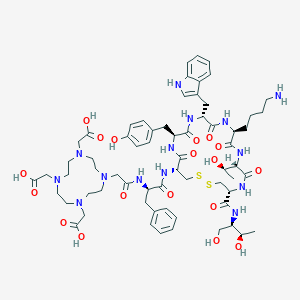
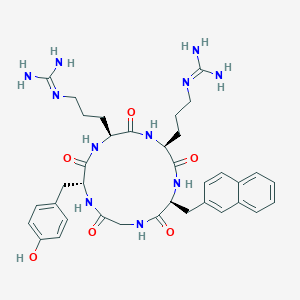
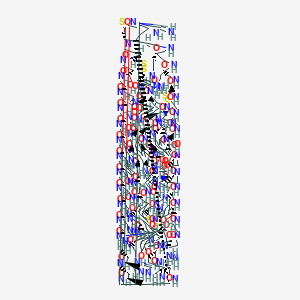
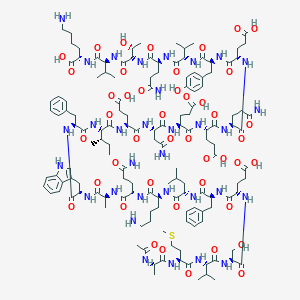
![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)
